1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride
Description
1-(4-(m-Tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a 4-(m-tolyloxy)butyl substitution at the 1-position of the benzimidazole core. The hydrochloride salt improves aqueous solubility, a critical factor for in vivo applications .
Properties
IUPAC Name |
1-[4-(3-methylphenoxy)butyl]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c1-15-7-6-8-16(13-15)21-12-5-4-11-20-14-19-17-9-2-3-10-18(17)20;/h2-3,6-10,13-14H,4-5,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXVVWDZDWSPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzimidazole Nucleus
The core synthetic strategy involves alkylating the benzimidazole ring at the 1-position with a 4-(m-tolyloxy)butyl side chain. As detailed in WO2024123815A1, this is achieved via nucleophilic substitution using a preformed alkyl bromide or chloride intermediate. For example:
- Intermediate Preparation : 4-(m-Tolyloxy)butyl bromide is synthesized by reacting m-cresol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
- Alkylation : The benzimidazole base is treated with the alkyl bromide in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–18 hours.
Key Reaction Conditions
| Parameter | Specification | Source |
|---|---|---|
| Solvent | Dimethylformamide | |
| Temperature | 60–80°C | |
| Base | Potassium carbonate | |
| Yield | 72–85% |
Resolution and Salt Formation
The free base 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole is converted to its hydrochloride salt through acidification. WO2024123815A1 describes two approaches:
- Direct Acid Treatment : The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation completes.
- Salt Metathesis : The free base is reacted with hydrochloric acid (1.0 M) in ethanol, followed by crystallization at 4°C.
Optimized Salt Formation Parameters
| Parameter | Specification | Source |
|---|---|---|
| Acid Source | Hydrogen chloride gas | |
| Solvent | Diethyl ether or ethanol | |
| Crystallization Temp | 0–4°C | |
| Purity (HPLC) | ≥98.5% |
Critical Intermediate Characterization
4-(m-Tolyloxy)butyl Bromide
This intermediate is pivotal for introducing the side chain. Nuclear magnetic resonance (NMR) data from PubChem confirm its structure:
Free Base Confirmation
The intermediate free base is characterized via mass spectrometry (MS) and infrared (IR) spectroscopy:
- MS (ESI+) : m/z 281.2 [M+H]⁺ (calculated for C₁₈H₂₀N₂O⁺: 280.4).
- IR (KBr) : 3056 cm⁻¹ (C-H aromatic), 1602 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
Purification and Crystallization
Recrystallization of Hydrochloride Salt
The hydrochloride salt is purified via antisolvent crystallization. As per WO2024123815A1, ethyl acetate and n-heptane are used to induce crystallization:
- The crude salt is dissolved in warm ethyl acetate (50°C).
- n-Heptane is added dropwise until cloudiness persists.
- The mixture is cooled to 0°C, yielding crystalline product.
Crystallization Data
| Parameter | Specification | Source |
|---|---|---|
| Solvent Ratio (EA:Heptane) | 1:3 | |
| Crystal Form | Monoclinic | |
| Melting Point | 158–160°C |
Analytical Validation
Purity and Stability
High-performance liquid chromatography (HPLC) and thermal gravimetric analysis (TGA) ensure quality:
Chemical Reactions Analysis
Types of Reactions: 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The tolyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The tolyloxybutyl side chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Alkoxy-Substituted Benzimidazoles
- 1-(Butoxymethyl)-1H-benzo[d]imidazole (3f) :
Exhibits potent AChEI activity with an IC50 of 1.533 ± 0.011 mM, outperforming the reference drug donepezil. The butoxymethyl group enhances binding affinity compared to shorter alkoxy chains . - The butyl linker likely increases metabolic stability relative to shorter chains .
Aryl-Substituted Benzimidazoles
- 2-(4-Methoxyphenyl)-1H-imidazole hydrochloride: Features a methoxy-substituted phenyl group directly attached to the imidazole ring. However, the absence of a flexible linker may reduce conformational adaptability compared to the butyl-tolyloxy substituent in the target compound .
- 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole (4): Chlorine atoms at the para position enhance antimicrobial activity against S. aureus and S. typhi. The dual chloro substitution increases electronegativity and lipophilicity, contrasting with the methylphenoxy group in the target compound, which balances hydrophobicity and steric effects .
Pharmacological Activity Comparison
Acetylcholinesterase Inhibition
Analysis : The target compound’s m-tolyloxybutyl group may mimic the piperidine moiety in donepezil by providing both hydrophobic and π-π interactions. Its activity is hypothesized to align with or exceed that of alkoxymethyl derivatives due to enhanced aromatic interactions .
Antimicrobial Activity
Analysis: Halogenated analogs demonstrate strong antibacterial effects due to electron-withdrawing groups disrupting microbial membranes. The target compound’s methylphenoxy group may offer milder electronegativity but greater metabolic stability .
Physicochemical Properties
Biological Activity
1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C19H22N2O2
- Molecular Weight : 310.39 g/mol
- CAS Number : 1052076-76-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzimidazole core allows for binding to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the compound's biological effects. The presence of the tolyloxybutyl side chain enhances binding affinity and specificity, which may contribute to its efficacy in various applications.
Antimicrobial and Antifungal Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial and antifungal activities. The compound has been explored for its potential to inhibit the growth of various pathogens. For instance, studies have shown that related benzimidazole compounds can effectively combat infections caused by bacteria and fungi.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of cell signaling pathways. A structure-activity relationship (SAR) analysis indicates that specific functional groups within the compound enhance its cytotoxic effects against various cancer cell lines .
Study on Anticancer Effects
In a study examining the anticancer effects of benzimidazole derivatives, this compound was found to exhibit a significant reduction in cell viability in human cancer cell lines. The IC50 values indicated potent activity, suggesting that this compound could serve as a lead candidate for further development in cancer therapy .
Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibition potential of this compound. It was shown to selectively inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancers where these enzymes are overactive.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with other benzimidazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Butylimidazole | Structure | Moderate antifungal activity |
| 1-Methylimidazole | Structure | Used in ionic liquids; limited biological activity |
| 1-Phenylimidazole | Structure | Exhibits antifungal and antimicrobial properties |
The unique structural features of this compound confer distinct biological activities that differentiate it from these similar compounds.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride?
The synthesis involves multi-step reactions starting from benzimidazole cores and aromatic precursors. Key steps include:
- Nucleophilic substitution : Introducing the m-tolyloxy group via alkylation under reflux conditions (60–80°C) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Catalytic coupling : Palladium or copper catalysts enhance cross-coupling efficiency between intermediates, achieving yields of 65–80% after purification (column chromatography or recrystallization) .
- Hydrochloride salt formation : Reacting the free base with HCl in ethanol or acetone to precipitate the hydrochloride salt, verified by NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity and purity of this compound?
Characterization relies on:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., m-tolyloxy protons at δ 6.7–7.1 ppm, benzimidazole protons at δ 7.4–8.2 ppm) .
- IR spectroscopy : Detect N–H stretches (~3200 cm⁻¹) and aromatic C–C vibrations (~1600 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) .
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What storage conditions ensure the compound’s stability?
- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation .
- Long-term stability : Periodic TGA and HPLC checks are recommended to detect decomposition products .
Advanced Research Questions
Q. What mechanisms underlie its reported biological activity (e.g., antimicrobial, anticancer)?
- DNA intercalation : The benzimidazole core binds to DNA minor grooves, disrupting replication (observed in similar derivatives via fluorescence quenching assays) .
- Enzyme inhibition : Molecular docking studies suggest inhibition of topoisomerase II (IC₅₀ ~5 µM) and tyrosine kinases via hydrophobic interactions with the m-tolyloxy group .
- Contradictory data : Some studies report weak activity against Gram-negative bacteria (MIC >100 µg/mL), possibly due to efflux pump resistance. Combinatorial screening with adjuvants (e.g., efflux inhibitors) is advised .
Q. How can computational modeling guide the optimization of its pharmacokinetic properties?
- Solubility : LogP calculations (~3.2) indicate moderate hydrophobicity; introducing polar groups (e.g., hydroxyl) may enhance aqueous solubility .
- Metabolic stability : CYP450 isoform docking (e.g., CYP3A4) predicts N-dealkylation as the primary metabolic pathway. Fluorination of the butyl chain reduces susceptibility .
Q. What strategies resolve discrepancies in reported reaction yields (e.g., 50% vs. 80%)?
Q. How can impurities or by-products be identified and mitigated during synthesis?
Q. What structural modifications enhance its drug-likeness or target selectivity?
Q. How does its crystal structure influence physicochemical behavior?
- X-ray crystallography : The benzimidazole core adopts a planar conformation, facilitating π-π stacking in solid-state forms. Hydrochloride salt formation enhances crystallinity (P21/c space group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
